molecular formula C17H13NO5 B2637779 4-(1-Oxoisochroman-3-carboxamido)benzoic acid CAS No. 868154-22-7

4-(1-Oxoisochroman-3-carboxamido)benzoic acid

Cat. No. B2637779
CAS RN: 868154-22-7
M. Wt: 311.293
InChI Key: CNNGSOKXZWNOFG-UHFFFAOYSA-N
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Description

The compound “4-(1-Oxoisochroman-3-carboxamido)benzoic acid” is a type of α,ω-di(indole-3-carboxamido)polyamine derivative . It is a new class of small molecules that have been reported to exhibit antimicrobial and antibiotic-potentiating activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in boiling acetic acid . The reaction yields 2-(indol-2-carboxamido)benzoic acids in good to excellent yields and 2-indolyl-3,1-benzoxazin-4-ones as by-products . The formation of the latter products could easily be suppressed by a hydrolytic workup .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 44 bonds. There are 27 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 esters (aromatic), and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of 2-(indol-2-carboxamido)benzoic acids and 2-indolyl-3,1-benzoxazin-4-ones . The formation of the latter products could easily be suppressed by a hydrolytic workup . Alternatively, by increasing the reaction temperature and/or time, 2-indolyl-3,1-benzoxazin-4-ones can be obtained exclusively .

Mechanism of Action

The mechanism of action of this compound involves the disruption of the bacterial membrane of both S. aureus and methicillin-resistant S. aureus (MRSA) and the outer membrane of P. aeruginosa . This suggests that membrane perturbation could be a mechanism of action of both intrinsic antimicrobial activities and antibiotic potentiation .

properties

IUPAC Name

4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(18-12-7-5-10(6-8-12)16(20)21)14-9-11-3-1-2-4-13(11)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNGSOKXZWNOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Oxoisochroman-3-carboxamido)benzoic acid

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